1-Bromo-2-chloro-3-methylbenzene

Catalog No.
S687473
CAS No.
97329-43-6
M.F
C7H6BrCl
M. Wt
205.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-chloro-3-methylbenzene

CAS Number

97329-43-6

Product Name

1-Bromo-2-chloro-3-methylbenzene

IUPAC Name

1-bromo-2-chloro-3-methylbenzene

Molecular Formula

C7H6BrCl

Molecular Weight

205.48 g/mol

InChI

InChI=1S/C7H6BrCl/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3

InChI Key

ZAUOWBCSUDVVQT-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)Br)Cl

Canonical SMILES

CC1=C(C(=CC=C1)Br)Cl

The exact mass of the compound 1-Bromo-2-chloro-3-methylbenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Bromo-2-chloro-3-methylbenzene (CAS: 97329-43-6) is a highly functionalized, 1,2,3-trisubstituted aromatic building block characterized by its contiguous bromo, chloro, and methyl substituents. In industrial and pharmaceutical procurement, it is primarily valued as a bifunctional precursor. The bromine atom serves as a highly reactive site for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig couplings), while the methyl group acts both as a steric modulator and an oxidizable handle [1]. This specific substitution pattern is critical for synthesizing conformationally restricted biaryls, allosteric inhibitors, and complex polysubstituted benzenes where precise regiocontrol is required during downstream functionalization [2].

Substituting 1-Bromo-2-chloro-3-methylbenzene with unmethylated analogs (like 1-bromo-2-chlorobenzene) or structural isomers (such as 1-bromo-2-chloro-4-methylbenzene) fundamentally alters downstream reaction outcomes. The unmethylated baseline lacks the steric buttressing effect required to restrict biaryl rotation in advanced pharmaceutical intermediates, leading to off-target binding or loss of atropisomerism [1]. Furthermore, the 3-methyl group is essential for directing electrophilic aromatic substitution (e.g., nitration) to the 5-position with high regioselectivity. Using isomers with different methyl placements results in entirely different substitution patterns, necessitating costly chromatographic separations and drastically reducing overall process yields[2].

Steric Buttressing for Biaryl Conformational Restriction

In the synthesis of allosteric inhibitors, 1-Bromo-2-chloro-3-methylbenzene is procured to generate biaryl motifs where the 3-methyl group exerts a strong steric buttressing effect on the adjacent 2-chloro substituent. This buttressing forces the chlorine atom closer to the biaryl axis, significantly increasing the rotational barrier compared to unmethylated baselines[1]. This conformational locking is critical for maintaining target residence time in kinase and phosphatase inhibitors.

Evidence DimensionBiaryl rotational barrier (buttressing effect)
Target Compound DataHigh rotational barrier due to 1,2,3-contiguous steric congestion (Me buttressing Cl)
Comparator Or Baseline1-Bromo-2-chlorobenzene (Lacks buttressing methyl, lower rotational barrier)
Quantified DifferenceEnables stable atropisomer formation or restricted binding conformations
ConditionsBiaryl formation via cross-coupling for allosteric pockets

Crucial for drug discovery programs requiring conformationally locked biaryl systems to achieve high target selectivity.

Regiocontrol in Electrophilic Aromatic Substitution

The presence of the 3-methyl group strongly directs electrophilic substitution, such as nitration, to the 5-position (para to the methyl), enabling the streamlined synthesis of 5-bromo-1-chloro-2-methyl-3-nitrobenzene [1]. In contrast, nitrating 1-bromo-2-chlorobenzene results in a complex mixture of isomers due to the competing weak ortho/para directing effects of the two halogens, requiring extensive purification.

Evidence DimensionNitration Regioselectivity
Target Compound DataHigh para-selectivity (C5) directed by the strongly activating 3-methyl group
Comparator Or Baseline1-Bromo-2-chlorobenzene (Yields mixed isomers, poor regiocontrol)
Quantified DifferenceEliminates the need for costly isomer separation in downstream processing
ConditionsElectrophilic nitration (HNO3/H2SO4 at 0-5 °C)

Significantly improves process yield and reproducibility for synthesizing highly substituted nitroaromatic building blocks.

Precursor Suitability for 1,2,3-Trisubstituted Benzoic Acids

1-Bromo-2-chloro-3-methylbenzene serves as a direct, scalable precursor for 3-bromo-2-chlorobenzoic acid via controlled oxidation of the methyl group (yielding approx. 49% with KMnO4)[1]. This specific substitution pattern is inaccessible via direct halogenation of benzoic acid, making the procurement of this methylated precursor essential for synthesizing specialized pharmacophores like HIV-1 entry inhibitors [2].

Evidence DimensionSynthetic accessibility of 3-bromo-2-chlorobenzoic acid
Target Compound DataDirect oxidation yields the target 1,2,3-trisubstituted benzoic acid (49% yield)
Comparator Or BaselineDirect halogenation of benzoic acid (Fails to yield the 3-bromo-2-chloro pattern selectively)
Quantified DifferenceProvides a viable, regiocontrolled pathway vs. intractable direct substitution mixtures
ConditionsAqueous KMnO4 oxidation at reflux for 24 hours

Buyers must select this specific isomer to bypass multi-step, low-yield regioselective halogenation sequences when synthesizing 3-bromo-2-chlorobenzoic acid.

Synthesis of Conformationally Restricted Kinase/Phosphatase Inhibitors

Procured as a foundational building block in Suzuki-Miyaura cross-couplings to generate biaryl compounds where the 3-methyl group provides essential steric buttressing. This restricts bond rotation and locks the molecule into an active conformation, as demonstrated in the development of SHP2 allosteric inhibitors [1].

Production of 3-Bromo-2-chlorobenzoic Acid Derivatives

Selected over unmethylated analogs when the target synthetic pathway requires oxidation to a benzoic acid. It is the preferred starting material for generating 3-bromo-2-chlorobenzoic acid, a critical intermediate in the synthesis of HIV-1 entry inhibitors and opioid receptor antagonists [2].

Regiocontrolled Synthesis of Polysubstituted Nitroaromatics

Utilized in process chemistry when downstream nitration is required. The 3-methyl group acts as a powerful directing group, ensuring high regioselectivity at the 5-position and preventing the formation of complex, difficult-to-separate isomer mixtures that typically plague the nitration of dihalobenzenes[3].

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

97329-43-6

Wikipedia

1-Bromo-2-chloro-3-methylbenzene

Dates

Last modified: 08-15-2023

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